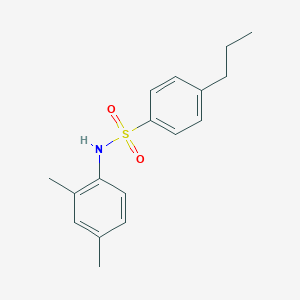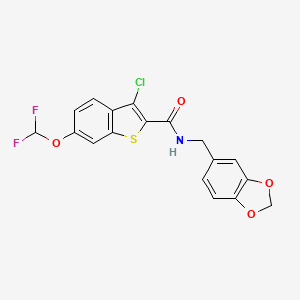![molecular formula C13H20N2O3S B14931012 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane](/img/structure/B14931012.png)
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of sulfonyl diazepanes. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl moiety, which is further connected to a diazepane ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane typically involves several steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-[(3-Fluorophenyl)sulfonyl]-4-methyl-1,4-diazepane: The fluorine substitution can lead to different chemical and biological properties.
1-[(3-Methoxyphenyl)sulfonyl]-4-ethyl-1,4-diazepane: The ethyl substitution on the diazepane ring can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N2O3S |
|---|---|
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)sulfonyl-4-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H20N2O3S/c1-14-7-4-8-15(10-9-14)19(16,17)13-6-3-5-12(11-13)18-2/h3,5-6,11H,4,7-10H2,1-2H3 |
Clé InChI |
CXHTVDQTZDNEPB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B14930944.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B14930950.png)
![{4-[(3-Chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone](/img/structure/B14930951.png)
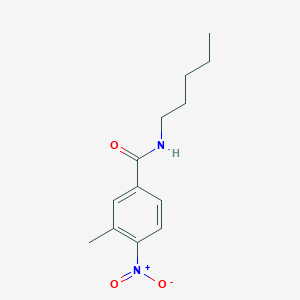
![N-cyclohexyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14930965.png)
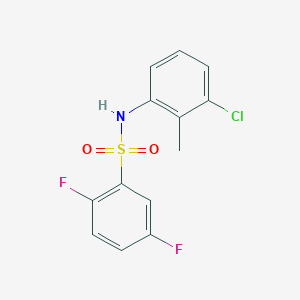
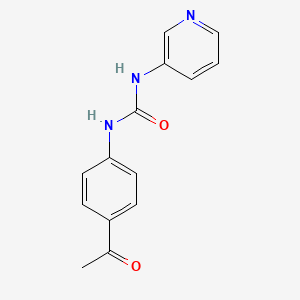
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)propanohydrazide](/img/structure/B14930993.png)
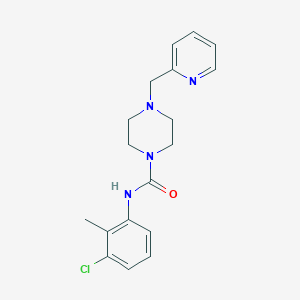
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14931007.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B14931011.png)
